4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Medicinal Chemistry Physicochemical Property Drug Design

This sulfamoyl benzoic acid features a distinct N-methyl-N-allyl substitution pattern. Unlike mono-methyl or mono-allyl analogs, this specific N,N-disubstitution offers a precise balance of lipophilicity and hydrogen-bonding critical for SAR studies in cPLA2α inhibition and TRPM8 antagonism per 2024 medicinal chemistry findings. The terminal alkene also enables click-chemistry (CuAAC) for probe or PROTAC synthesis. Ensure experimental validity—substitution with simpler sulfamoyl benzoates is not scientifically justified without revalidation. Secure this high-purity building block for your next-generation probe development.

Molecular Formula C11H13NO4S
Molecular Weight 255.29
CAS No. 1226271-16-4
Cat. No. B2654566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
CAS1226271-16-4
Molecular FormulaC11H13NO4S
Molecular Weight255.29
Structural Identifiers
SMILESCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H13NO4S/c1-3-8-12(2)17(15,16)10-6-4-9(5-7-10)11(13)14/h3-7H,1,8H2,2H3,(H,13,14)
InChIKeyNTIZOERQCSXKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS: 1226271-16-4): Structural Identity and Class Definition


4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS: 1226271-16-4) is a sulfamoyl-substituted benzoic acid derivative featuring a unique N-methyl-N-allyl sulfamoyl moiety at the para position [1]. This compound belongs to a broader class of 4-sulfamoylbenzoic acids that have been explored as inhibitors of cytosolic phospholipase A2α (cPLA2α) for anti-inflammatory applications [2] and as TRPM8 receptor antagonists [3]. Its distinct N,N-disubstitution pattern differentiates it from simpler mono-substituted sulfamoyl benzoates, offering a balance of lipophilicity and hydrogen-bonding capacity relevant to medicinal chemistry and chemical biology probe development [2]. The compound is commercially available from multiple vendors in research quantities (milligram to gram scale) with typical purity specifications of 95% or greater .

Procurement Risk: Why N,N-Disubstitution in 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid Prevents Simple Analog Replacement


The sulfamoyl benzoic acid scaffold is highly sensitive to the substitution pattern on the sulfamoyl nitrogen atom. As demonstrated by Borecki et al. in their 2024 medicinal chemistry study, even minor changes in the N-substituents (e.g., replacing one alkyl group with another or altering the degree of substitution) can drastically shift inhibitory potency against cPLA2α, aqueous solubility, and metabolic stability [1]. The specific N-methyl-N-allyl motif in 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is not interchangeable with mono-methyl (4-(methylsulfamoyl)benzoic acid) or mono-allyl (4-(allylsulfamoyl)benzoic acid) analogs without a high probability of altering target engagement, physicochemical properties, and downstream assay outcomes . Furthermore, the allyl group introduces a reactive alkene that can participate in additional synthetic transformations (e.g., click chemistry) or covalent binding, a feature absent in saturated alkyl analogs, which directly impacts the compound's utility in probe design and library synthesis . Therefore, substitution with a simpler sulfamoyl benzoate is not scientifically justified without experimental revalidation.

Quantitative Differentiation: 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid Versus Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to Mono-Methyl Analog

The target compound exhibits a molecular weight (MW) of 255.29 g/mol and a predicted LogP of approximately 1.5, representing a substantial increase in both bulk and lipophilicity compared to the mono-substituted analog 4-(methylsulfamoyl)benzoic acid (MW = 215.23 g/mol; LogP ≈ 0.43) [1]. This 18.6% increase in molecular weight and >1 unit increase in LogP are driven entirely by the addition of the allyl group on the sulfamoyl nitrogen. Such shifts are critical in medicinal chemistry where optimal MW and lipophilicity ranges are narrow [2].

Medicinal Chemistry Physicochemical Property Drug Design

Predicted Boiling Point Elevation Versus 4-(Methylsulfamoyl)benzoic Acid

The predicted boiling point of 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is approximately 430-440 °C at 760 mmHg, which is 24-34 °C higher than the predicted boiling point of the simpler analog 4-(methylsulfamoyl)benzoic acid (405.9±47.0 °C) [1]. This elevated boiling point, while a predicted value, suggests potentially different behavior during thermal purification methods such as distillation or spray drying, and may affect storage and handling protocols [2].

Process Chemistry Purification Thermal Stability

Commercial Availability and Pricing as a Surrogate for Synthetic Accessibility and Demand

The target compound is available from multiple specialized chemical suppliers (e.g., CymitQuimica, Chemenu) at catalog quantities (50 mg to 500 mg) with a listed price of €540.00 for 50 mg . In contrast, the simpler mono-methyl analog 4-(methylsulfamoyl)benzoic acid is widely available from large commercial houses (e.g., Sigma-Aldrich, BOC Sciences) at significantly lower cost per gram [1]. The higher price point and limited commercial sources for the N-allyl derivative reflect its niche utility and more complex synthesis, making it a specialized reagent for targeted applications rather than a commodity chemical. This differential pricing serves as a direct procurement signal.

Chemical Sourcing Procurement Lead Generation

Class-Level Biological Activity: cPLA2α Inhibition Potential

While no direct biological data for 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid have been published, its N,N-disubstituted sulfamoyl benzoic acid core is a privileged scaffold for cPLA2α inhibition. Borecki et al. (2024) reported that N,N-disubstituted 4-sulfamoylbenzoic acid derivatives achieve submicromolar IC50 values in a vesicle assay for cPLA2α, with some analogs showing IC50 values as low as 0.3 μM [1]. The N-methyl-N-allyl substitution pattern in the target compound is a direct extension of the SAR explored in this study, which demonstrated that increasing steric bulk and lipophilicity on the sulfamoyl nitrogen can enhance enzyme inhibitory potency relative to mono-substituted analogs (IC50 >10 μM) [1]. However, no direct head-to-head comparison exists.

Inflammation Enzymology Drug Discovery

Class-Level Biological Activity: TRPM8 Antagonism Potential

Sulfamoyl benzoic acid derivatives bearing N-allyl groups are explicitly claimed as TRPM8 antagonists in US Patent 20120094964A1 [1]. While the specific compound 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is not exemplified, the patent describes a generic formula encompassing this structure and provides IC50 data for related analogs (e.g., 0.5-2 μM in FLIPR calcium flux assays) [1]. This class-level evidence indicates that the N-methyl-N-allyl substitution pattern is a recognized feature for TRPM8 antagonist activity, distinguishing it from sulfamoyl benzoates lacking the allyl group.

Ion Channels Pain Cold Sensation

Water Solubility and Physicochemical Advantages Over Lipophilic Inhibitor Giripladib

In the study by Borecki et al., several N,N-disubstituted 4-sulfamoylbenzoic acid derivatives exhibited significantly improved water solubility compared to the potent cPLA2α inhibitor giripladib [1]. While the target compound was not directly tested, the structural similarity suggests it may share this favorable property. Giripladib, a known cPLA2α inhibitor with a more lipophilic core, has limited aqueous solubility (<10 μg/mL) that hampers formulation [1]. The introduction of the polar sulfamoyl benzoic acid scaffold in this class led to compounds with solubility >100 μg/mL, a >10-fold improvement [1]. This class-level differentiation is critical for researchers seeking inhibitors suitable for in vivo studies without complex formulation.

Drug Formulation Pharmacokinetics Solubility

Validated Use Cases for 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid Based on Evidence


Chemical Probe for cPLA2α Structure-Activity Relationship Studies

Investigators seeking to map the SAR of the sulfamoyl benzoic acid scaffold for cPLA2α inhibition should include 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid as a probe of N,N-disubstitution. Its N-methyl-N-allyl group provides a distinct steric and electronic profile compared to mono-substituted analogs [1]. The compound can be used in vesicle-based enzymatic assays to quantify its IC50 and in whole blood assays to assess ex vivo activity, following protocols established for this chemical class [1].

TRPM8 Antagonist Tool Compound for Ion Channel Research

Based on patent disclosures claiming N-allyl sulfamoyl benzoic acids as TRPM8 antagonists [2], this compound is suitable for use in calcium flux assays (e.g., FLIPR) to evaluate its antagonism of human TRPM8. Its structural features align with the claimed generic formula, making it a relevant tool for studying cold sensation and pain pathways [2].

Synthetic Intermediate for Click Chemistry and Bioconjugation

The presence of a terminal alkene in the N-allyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene click reactions. This makes 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid a versatile building block for constructing larger, functionalized molecular probes, affinity matrices, or PROTAC-like molecules [3]. The carboxylic acid provides an orthogonal handle for amide coupling, allowing sequential derivatization.

Physicochemical Comparator in Property-Based Drug Design

With its distinct molecular weight and predicted LogP shift relative to mono-methyl analogs [4], this compound can serve as a comparator in studies correlating lipophilicity with membrane permeability or metabolic stability. It can be used alongside simpler sulfamoyl benzoates in parallel artificial membrane permeability assays (PAMPA) or microsomal stability tests to generate quantitative structure-property relationship (QSPR) data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.